molecular formula C8H11NO2 B3049700 4-Acetyl-5-oxohexanenitrile CAS No. 21603-67-8

4-Acetyl-5-oxohexanenitrile

Cat. No.: B3049700
CAS No.: 21603-67-8
M. Wt: 153.18 g/mol
InChI Key: IPCFNMNFKCSYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-5-oxohexanenitrile is an organic compound with the molecular formula C8H11NO2 and a molar mass of 153.18 g/mol . This compound is characterized by the presence of both a nitrile group and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-oxohexanenitrile typically involves the reaction of a suitable nitrile with an acetylating agent under controlled conditions. One common method includes the use of acetonitrile and acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-5-oxohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Tertiary alcohols.

Scientific Research Applications

4-Acetyl-5-oxohexanenitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-oxohexanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-5-oxohexanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-acetyl-5-oxohexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)8(7(2)11)4-3-5-9/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCFNMNFKCSYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329780
Record name 4-acetyl-5-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21603-67-8
Record name 4-acetyl-5-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,4-Diacetylbutyronitrile was prepared by addition of acrylonitrile to the sodium salt of acetyl acetone according to the procedure of Johnson et al, J.Chem.Soc (C), 1969, 176.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-5-oxohexanenitrile
Reactant of Route 2
4-Acetyl-5-oxohexanenitrile
Reactant of Route 3
Reactant of Route 3
4-Acetyl-5-oxohexanenitrile
Reactant of Route 4
Reactant of Route 4
4-Acetyl-5-oxohexanenitrile
Reactant of Route 5
4-Acetyl-5-oxohexanenitrile
Reactant of Route 6
Reactant of Route 6
4-Acetyl-5-oxohexanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.